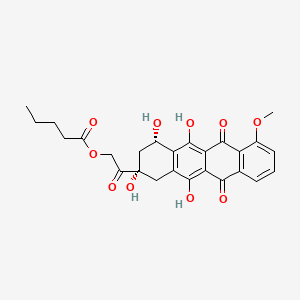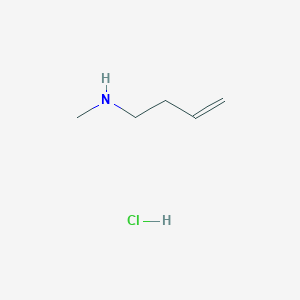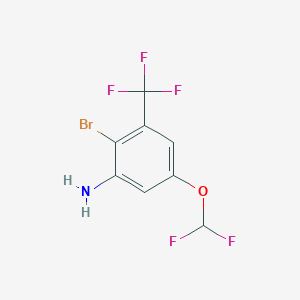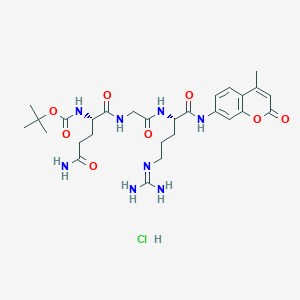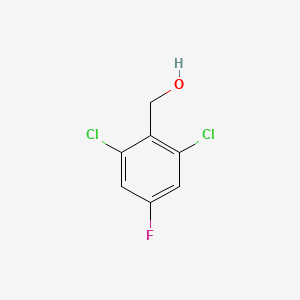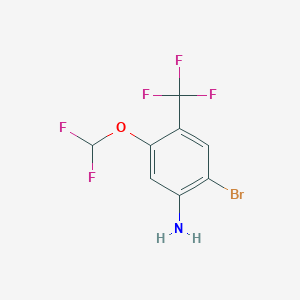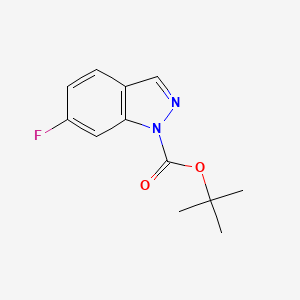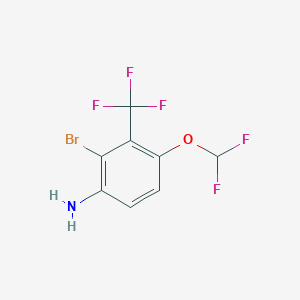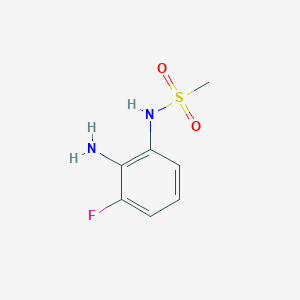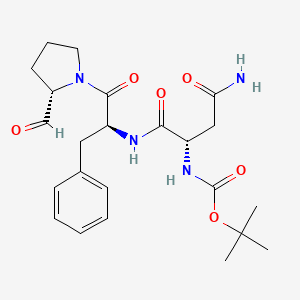
Boc-Asn-Phe-Pro-aldehyde
Vue d'ensemble
Description
“Boc-Asn-Phe-Pro-aldehyde” is a chemical compound with the molecular formula C23H32N4O6 . It is used in peptide and solid-phase synthesis, and as an inhibitor in prolyl endopeptidase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 23 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 460.53 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 460.53 . It is recommended to be stored at 2-8 °C . Further physical and chemical properties like boiling point and density are provided as 782.7±60.0 °C at 760 mmHg and 1.3±0.1 g/cm3 respectively .Relevant Papers One relevant paper found discusses the potential neurotoxicity of prolyl endopeptidase and the protective effects of two specific PEP inhibitors, one of which is "this compound" . The paper suggests that these inhibitors may be partially protective in a concentration-dependent manner .
Applications De Recherche Scientifique
1. Blood Coagulation Inhibition
Research has explored the use of peptide aldehydes, including structures similar to Boc-Asn-Phe-Pro-aldehyde, in inhibiting blood coagulation. These studies have found that certain peptide aldehydes can effectively inhibit the thrombin-fibrinogen reaction, a crucial step in blood clotting. For example, Boc-D-Phe-Pro-Arg-H and similar peptides have shown potential in retarding the digestion of fibrin by plasmin, an enzyme involved in breaking down blood clots (Bajusz, Széll, Barabás, & Bagdy, 1982).
2. Studying Protein Conformations
In another study, a peptide sequence resembling this compound was used to investigate protein conformations. This research provided insights into the backbone conformations of peptides and their intramolecular interactions, important for understanding protein structure and function (Maeji, Ishii, Inoue, & Chǔjǒ, 1986).
3. Catalysis in Organic Chemistry
Peptide aldehydes have also been utilized in organic chemistry, particularly in catalysis. For instance, research has demonstrated the role of proline and its derivatives in catalyzing reactions involving carbonyl compounds. These reactions are crucial for producing chiral, biologically relevant compounds, highlighting the versatility of peptide aldehydes in synthetic chemistry (Yang et al., 2008).
4. Anticoagulant Development
Further investigations into the use of tripeptide aldehydes, closely related to this compound, have led to the development of potent and selective anticoagulants. These compounds have shown efficacy in inhibiting thrombin, a key enzyme in blood coagulation, suggesting their potential as pharmacological tools and in clinical applications (Shuman et al., 1993).
5. Exploring Protein Synthesis
The synthesis of peptides like this compound has enabled research into protein synthesis, particularly in the context of Asn-rich proteins. This approach has aided in the synthesis of complex proteins, contributing to our understanding of protein assembly and structure (Narita, Takegahara, Ono, & Sato, 1990).
Mécanisme D'action
Target of Action
It’s worth noting that this compound is a peptide sequence corresponding to one of the n-glycosylation sites in hen egg ovomucoid . N-glycosylation is a critical biological process that involves the attachment of a carbohydrate to a nitrogen atom in an asparagine residue of a protein .
Biochemical Pathways
Boc-Asn-Phe-Pro-aldehyde is involved in the N-glycosylation pathway . N-glycosylation is a critical process in cellular function, affecting protein folding, stability, and cell-cell adhesion .
Result of Action
Given its involvement in n-glycosylation, it can be inferred that it may play a role in protein folding, stability, and cell-cell adhesion .
Analyse Biochimique
Biochemical Properties
Boc-Asn-Phe-Pro-aldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl endopeptidases. These enzymes are responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting prolyl endopeptidases, this compound can regulate the activity of these enzymes and influence various physiological processes. The interaction between this compound and prolyl endopeptidases involves the formation of a covalent bond between the aldehyde group of the compound and the active site of the enzyme, leading to enzyme inhibition .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of prolyl endopeptidases by this compound can impact the processing of bioactive peptides, which in turn affects cell signaling pathways. Additionally, changes in gene expression and cellular metabolism may occur as a result of altered enzyme activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with prolyl endopeptidases. The aldehyde group of this compound forms a covalent bond with the active site of the enzyme, leading to its inhibition. This inhibition prevents the enzyme from cleaving peptide bonds at proline residues, thereby affecting the processing of bioactive peptides. The changes in enzyme activity can lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit prolyl endopeptidases without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s inhibitory activity reaches a maximum at a certain dosage, beyond which no further increase in inhibition is observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the processing of bioactive peptides. The compound interacts with enzymes such as prolyl endopeptidases, which play a key role in peptide metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of certain metabolites. Additionally, the compound may interact with cofactors that are involved in enzyme activity and regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on enzyme activity and cellular function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting its overall function within the cell .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNODNHSQAVLBN-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Boc-Asn-Phe-Pro-aldehyde interact with its target, prolyl endopeptidase, and what are the downstream effects of this interaction?
A1: this compound acts as a specific inhibitor of prolyl endopeptidase (PEP) [, ]. While the exact mechanism of interaction requires further investigation, it likely involves binding to the active site of PEP, hindering its enzymatic activity. This inhibition prevents the breakdown of specific neuropeptides, potentially mitigating neurotoxicity associated with excessive PEP activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



